2-Hydroxy-3-nitronaphthalene
Overview
Description
2-Hydroxy-3-nitronaphthalene, also known as 3-Nitro-2-naphthol, is a chemical compound that belongs to the naphthalene family. It is a yellow crystalline solid widely used in scientific research, particularly in the field of organic chemistry. This compound is known for its versatility and unique chemical properties, making it useful in a wide range of applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-nitronaphthalene can be synthesized through various methods. One common method involves the direct nitration of naphthalene, which yields this compound as a by-product during the commercial preparation of 1-nitronaphthalene. Another method involves the nitration of 2-naphthol, where the reaction is carried out using nitric acid in the presence of sulfuric acid as a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale nitration processes. The reaction conditions are carefully controlled to optimize yield and purity. The compound is then purified through recrystallization or other suitable methods to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-nitronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride and iron in hydrochloric acid are often used.
Substitution: Electrophilic reagents like bromine or sulfuric acid can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Halogenated or sulfonated derivatives
Scientific Research Applications
2-Hydroxy-3-nitronaphthalene has significant applications in various fields:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Medicine: Research has explored its potential in developing pharmaceuticals due to its bioactivity.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-nitronaphthalene involves its interaction with molecular targets through various pathways:
Photochemical Behavior: The compound undergoes ultrafast intersystem crossing, efficiently populating electronically excited triplet states upon photoexcitation.
Molecular Targets: The nitro group plays a crucial role in its reactivity, influencing its interactions with other molecules and biological systems.
Comparison with Similar Compounds
2-Hydroxy-3-nitronaphthalene can be compared with other similar compounds, such as:
- 2-Hydroxy-1-nitronaphthalene
- 3-Hydroxy-2-nitronaphthalene
- 2-Hydroxy-3-nitro-1,4-naphthoquinone
Uniqueness:
- Chemical Structure: The position of the hydroxy and nitro groups on the naphthalene ring gives this compound unique chemical properties.
- Reactivity: Its specific arrangement allows for distinct reactivity patterns compared to other nitronaphthalene derivatives .
Properties
IUPAC Name |
3-nitronaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUELWRJOJXBHPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578931 | |
Record name | 3-Nitronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00578931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32361-60-7 | |
Record name | 3-Nitronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00578931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.